

# 2-Cyclohexylethylamine hydrochloride molecular structure

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## Compound of Interest

*Compound Name:* 2-Cyclohexylethylamine  
hydrochloride

*CAS No.:* 5471-55-6

*Cat. No.:* B1584402

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Title: Technical Whitepaper: Structural Characterization and Functional Implications of **2-Cyclohexylethylamine Hydrochloride**

## Abstract

**2-Cyclohexylethylamine hydrochloride** (CHEA[1][2][3][4][5]·HCl) represents a critical structural scaffold in medicinal chemistry, serving as the saturated bioisostere of the endogenous trace amine phenethylamine (PEA). This guide provides a comprehensive technical analysis of CHEA·HCl, focusing on its molecular architecture, synthesis via aromatic reduction, and spectroscopic characterization. We explore the structure-activity relationship (SAR) implications of replacing the planar phenyl ring with a lipophilic, non-planar cyclohexyl moiety, a modification that fundamentally alters receptor binding kinetics and metabolic stability in monoaminergic signaling pathways.

## Part 1: Molecular Architecture & Physicochemical Properties

The transition from phenethylamine to 2-cyclohexylethylamine involves the saturation of the aromatic ring, converting a planar

system into a flexible, puckered

cyclohexyl ring. This alteration significantly increases the molar volume and lipophilicity of the molecule, impacting its ability to traverse the blood-brain barrier and interact with hydrophobic pockets in target proteins (e.g., TAAR1, MAO-B).

Table 1: Physicochemical Specifications

Property	Data	Notes
IUPAC Name	2-Cyclohexylethanamine hydrochloride	
CAS Number	5471-55-6 (HCl Salt)	Free Base CAS: 4442-85-7
Molecular Formula		
Molecular Weight	163.69 g/mol	Free Base MW: 127.23 g/mol
Physical State	White crystalline solid	Hygroscopic
Solubility	Soluble in Water, Ethanol, Methanol	Insoluble in non-polar solvents (Hexane)
LogP (Base)	~2.4 - 2.6	Significantly higher than PEA (LogP ~1.2)[4]
pKa	~10.5 (Amine)	Typical for primary aliphatic amines

## Part 2: Synthesis & Purification Protocols

The most robust route for high-purity CHEA·HCl in a research setting is the catalytic hydrogenation of phenethylamine hydrochloride. This method ensures the preservation of the ethylamine side chain while exhaustively reducing the aromatic ring.

### Protocol: Catalytic Hydrogenation of Phenethylamine

## Reagents:

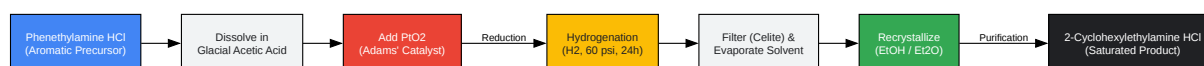
- Phenethylamine Hydrochloride (CAS 156-28-5)
- Platinum(IV) oxide ( , Adams' Catalyst) or 5% Rhodium on Alumina
- Glacial Acetic Acid (Solvent)
- Hydrogen Gas ( )

## Experimental Workflow:

- Preparation: Dissolve 10.0 g of Phenethylamine HCl in 100 mL of glacial acetic acid in a high-pressure hydrogenation vessel (Parr shaker).
- Catalyst Addition: Carefully add 0.5 g of catalyst. Caution: Catalysts can be pyrophoric in the presence of .
- Hydrogenation: Purge the vessel with , then charge with to 50-60 psi. Agitate at room temperature (25°C) for 12–24 hours. Monitor reaction progress via H-NMR (disappearance of aromatic protons at 7.2 ppm).
- Work-up:
  - Filter the reaction mixture through a Celite pad to remove the catalyst.
  - Concentrate the filtrate under reduced pressure to remove acetic acid, yielding a viscous oil or semi-solid.
- Crystallization:

- Dissolve the residue in a minimal amount of hot absolute ethanol.
- Add diethyl ether dropwise until turbidity is observed.
- Cool to 4°C overnight to precipitate **2-Cyclohexylethylamine Hydrochloride** as white needles.
- Validation: Verify structure via melting point and NMR.

## Visualization: Synthesis Workflow



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Figure 1: Step-by-step synthetic pathway for the conversion of Phenethylamine to 2-Cyclohexylethylamine via catalytic hydrogenation.

## Part 3: Structural Characterization (Spectroscopy)

Accurate characterization relies on distinguishing the saturated cyclohexyl ring from the aromatic precursor.

### Proton NMR ( <sup>1</sup>H-NMR) Analysis

Solvent:

or

The spectrum is characterized by the complete absence of aromatic signals (7.0–7.5 ppm) and the appearance of a complex aliphatic envelope.

- 7.8–8.2 ppm (3H, br s):  
ammonium protons (visible in DMSO, exchanges in  
)

- 2.85 ppm (2H, t, ):  
-methylene protons ( ). Shifted downfield due to the nitrogen cation.
- 1.60 ppm (2H, q):  
-methylene protons (Ring-Chain).
- 1.65–1.75 ppm (5H, m): Equatorial cyclohexyl protons and C1 methine.
- 0.90–1.30 ppm (6H, m): Axial cyclohexyl protons (shielded by ring anisotropy).

## Infrared Spectroscopy (FT-IR)

- 3200–2800  $\text{cm}^{-1}$ : Broad, strong ammonium N-H stretch overlapping with C-H stretches.
- 2920, 2850  $\text{cm}^{-1}$ : Strong aliphatic stretching ( ), significantly more intense than in the aromatic precursor.
- 1600, 1500  $\text{cm}^{-1}$ : ABSENT. Characteristic aromatic ring breathing modes are missing, confirming full reduction.

## Part 4: Pharmacophore & SAR Implications

2-Cyclohexylethylamine is a classic probe in Structure-Activity Relationship (SAR) studies targeting the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters.

Mechanistic Shift:

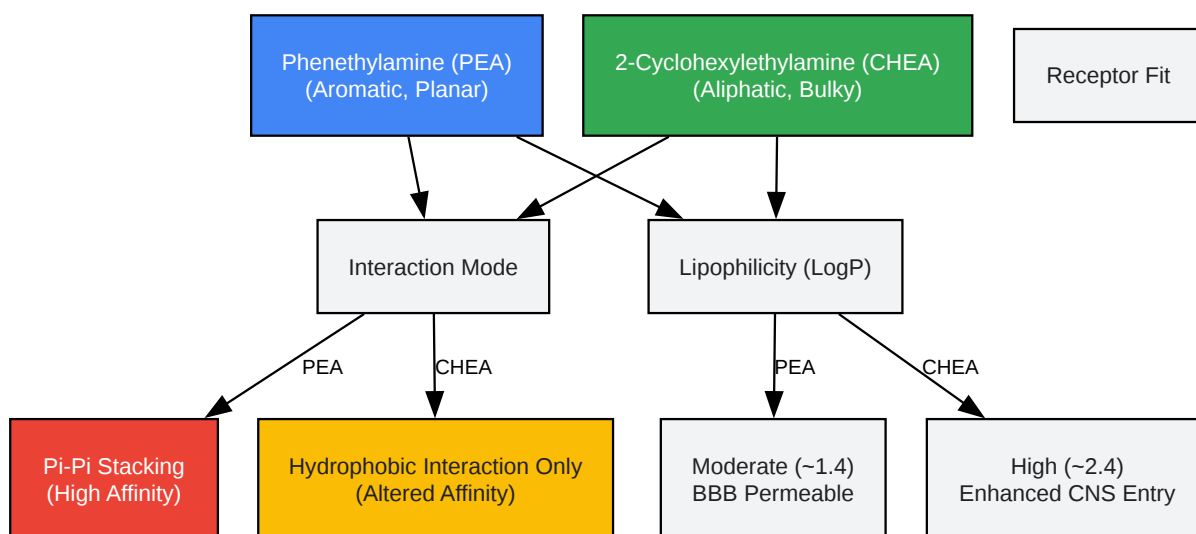
- Loss of

Stacking: The phenyl ring in PEA often engages in

stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket. The cyclohexyl ring cannot participate in these interactions, often reducing affinity for receptors that strictly require aromaticity (e.g., 5-HT<sub>2A</sub>).

- **Hydrophobic Bulk:** The cyclohexyl ring is non-planar (chair conformation) and occupies a larger volume than the flat phenyl ring. This can enhance binding in large hydrophobic pockets but causes steric clashes in narrow clefts.
- **Metabolic Stability:** The absence of the aromatic ring prevents hydroxylation at the para-position (a common metabolic route for PEA), potentially altering the pharmacokinetic half-life.

## Visualization: SAR Comparison Logic



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Figure 2: Comparative analysis of pharmacophoric features between Phenethylamine and its saturated analog.

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